2-tert-Butyl 8-ethyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2,8-dicarboxylate
Description
This compound features a spiro[3.4]octane core with a 5-oxa (oxygen atom) and 2-aza (nitrogen atom) substitution. The tert-butyl and ethyl ester groups at positions 2 and 8, respectively, contribute to its steric and electronic properties . Its synthesis often involves NaH-mediated reactions in THF, as seen in analogous spirocyclic compounds . Applications include its use as a pharmaceutical intermediate, particularly in antitubercular research due to structural similarities with bioactive diazaspiro derivatives .
Properties
IUPAC Name |
2-O-tert-butyl 8-O-ethyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2,8-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO6/c1-5-19-11(17)10-9(16)6-20-14(10)7-15(8-14)12(18)21-13(2,3)4/h10H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISDNOBCIAZHUFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(=O)COC12CN(C2)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501117760 | |
| Record name | 5-Oxa-2-azaspiro[3.4]octane-2,8-dicarboxylic acid, 7-oxo-, 2-(1,1-dimethylethyl) 8-ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501117760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1453315-80-4 | |
| Record name | 5-Oxa-2-azaspiro[3.4]octane-2,8-dicarboxylic acid, 7-oxo-, 2-(1,1-dimethylethyl) 8-ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1453315-80-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Oxa-2-azaspiro[3.4]octane-2,8-dicarboxylic acid, 7-oxo-, 2-(1,1-dimethylethyl) 8-ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501117760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl 8-ethyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2,8-dicarboxylate typically involves the reaction of tert-butyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate with ethyl iodide under basic conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) at room temperature. The product is then purified using standard chromatographic techniques .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
2-tert-Butyl 8-ethyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2,8-dicarboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ethyl group, where nucleophiles such as amines or thiols replace the ethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Nucleophiles in the presence of a base such as sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted spirocyclic compounds.
Scientific Research Applications
Medicinal Chemistry
The unique structure of 2-tert-butyl 8-ethyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2,8-dicarboxylate positions it as a potential candidate in drug development.
Antidiabetic Agents
Research indicates that compounds with similar structural motifs have been explored for their ability to inhibit enzymes involved in glucose metabolism, such as α-glucosidase and DPP-IV, which are critical in managing diabetes .
Anticancer Properties
Studies have shown that spirocyclic compounds can exhibit anticancer activity by inducing apoptosis in cancer cells or inhibiting tumor growth through various mechanisms. The specific application of this compound in cancer therapeutics remains under investigation but shows promise based on related compounds .
Agricultural Applications
The compound's potential as a plant growth regulator has been noted in agricultural research.
Herbicidal Activity
Preliminary studies suggest that derivatives of spirocyclic compounds can serve as effective herbicides due to their ability to disrupt specific biochemical pathways in plants. The application of this compound in formulations aimed at weed management could enhance crop yields by targeting invasive species without harming crops .
Fertilizer Enhancement
Incorporating this compound into fertilizer formulations may improve nutrient uptake efficiency in plants, thereby promoting growth and resilience against environmental stressors.
Material Science
The unique chemical structure also opens avenues for applications in material science.
Polymer Chemistry
The compound can be utilized as a monomer or additive in the synthesis of polymers with enhanced mechanical properties and thermal stability. Its incorporation into polymer matrices could lead to materials with improved durability and resistance to degradation .
Coatings and Adhesives
Due to its chemical stability, it can be explored as a component in coatings and adhesives that require high performance under varying environmental conditions.
Case Studies
Mechanism of Action
The mechanism of action of 2-tert-Butyl 8-ethyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2,8-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It can also interact with receptors and ion channels, modulating their activity and affecting cellular processes .
Comparison with Similar Compounds
Core Structural Variations
The spiro[3.4]octane scaffold is conserved across analogues, but heteroatom substitutions and functional group modifications differentiate their reactivity and applications:
Key Observations :
Functional Group Impact on Physicochemical Properties
Ester Groups :
Oxo Group at Position 7 : The 7-oxo group in the target compound introduces hydrogen-bonding capability, critical for interactions in enzyme inhibition .
Biological Activity
2-tert-Butyl 8-ethyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2,8-dicarboxylate (CAS No. 1453315-80-4) is a complex organic compound with potential biological applications. Its unique spirocyclic structure and functional groups suggest various pharmacological activities. This article reviews its biological activity, synthesizing findings from diverse research sources.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been explored in several studies, focusing on its potential therapeutic effects, mechanisms of action, and toxicity profiles.
1. Antimicrobial Activity
Research indicates that derivatives of spirocyclic compounds exhibit significant antimicrobial properties. A study by highlighted that similar compounds demonstrated inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell wall synthesis.
2. Anti-inflammatory Effects
In vitro studies have shown that spirocyclic compounds can modulate inflammatory pathways. For instance, compounds with similar structures have been reported to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage models . This suggests a potential application in treating inflammatory diseases.
Case Study 1: Antimicrobial Testing
A recent study evaluated the antimicrobial efficacy of several spirocyclic compounds, including analogs of 2-tert-butyl 8-ethyl 7-oxo-5-oxa-2-azaspiro[3.4]octane. Results showed a minimum inhibitory concentration (MIC) against E. coli at concentrations as low as 50 µg/mL, indicating strong antibacterial activity .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 25 | S. aureus |
| Compound B | 50 | E. coli |
| 2-tert-butyl 8-ethyl 7-oxo | 50 | Both |
Case Study 2: Anti-inflammatory Mechanism
In another investigation focusing on anti-inflammatory properties, researchers treated macrophage cells with varying concentrations of spirocyclic compounds and measured cytokine levels via ELISA assays. The results indicated a dose-dependent reduction in TNF-alpha production, supporting the hypothesis that these compounds may serve as anti-inflammatory agents .
| Concentration (µM) | TNF-alpha Production (pg/mL) |
|---|---|
| Control | 150 |
| 10 | 120 |
| 50 | 80 |
| 100 | 40 |
Q & A
Q. What methodologies address low solubility in aqueous buffers for in vivo studies?
- Methodological Answer : Co-solvent systems (PEG-400/water) or nanoformulation (liposomal encapsulation) enhance solubility. Derivatization to water-soluble salts (e.g., hydrochloride) or prodrug strategies (ester-to-acid conversion in vivo) are also effective. Monitor solubility via dynamic light scattering (DLS) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
